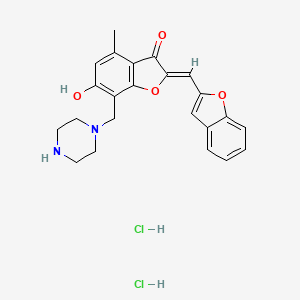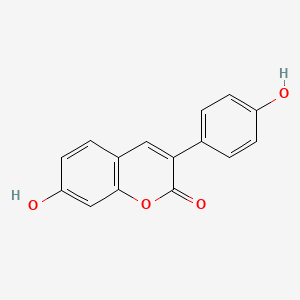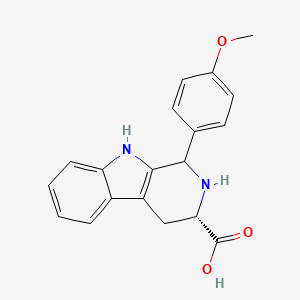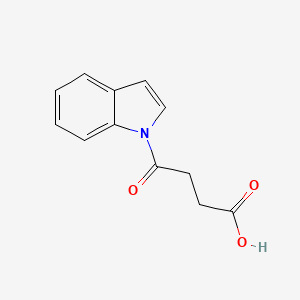![molecular formula C18H16N2O2 B7945735 (3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B7945735.png)
(3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid: is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The reaction yields the tricyclic indole structure, which can then be further modified through additional steps to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Fischer indole synthesis process to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Reagents such as halogens or nitro groups can be introduced under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application.
Scientific Research Applications
(3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
(3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid: can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
The uniqueness of This compound lies in its specific structural configuration and the potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(3S)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-9,15-16,19-20H,10H2,(H,21,22)/t15-,16?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUEWDIHUPPRO-VYRBHSGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Hydroxy-8-[(2-hydroxyethylamino)methyl]-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one;hydrochloride](/img/structure/B7945672.png)
![ethyl 4-[[(2Z)-6-hydroxy-4-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-7-yl]methyl]piperazine-1-carboxylate](/img/structure/B7945676.png)
![ethyl 1-[[(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-3-oxo-1-benzofuran-7-yl]methyl]piperidine-4-carboxylate](/img/structure/B7945682.png)
![(2Z)-6-hydroxy-4-methyl-7-[(thiophen-2-ylmethylamino)methyl]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one;hydrochloride](/img/structure/B7945683.png)

![(2Z)-7-[(2,6-dimethylmorpholin-4-yl)methyl]-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one](/img/structure/B7945693.png)
![1-[[3-[(4-Ethoxycarbonylphenoxy)methyl]-6-hydroxy-1,2-benzoxazol-7-yl]methyl]piperidine-3-carboxylic acid](/img/structure/B7945708.png)
![1-{[7-Hydroxy-3-(4-methoxyphenyl)-5-methyl-4-oxo-4 h-chromen-8-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B7945710.png)
![(2Z)-7-[(cyclohexylamino)methyl]-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one](/img/structure/B7945719.png)



![2-amino-N-[3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)phenyl]acetamide hydrochloride](/img/structure/B7945744.png)
![3-amino-N-[3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)phenyl]propanamide hydrochloride](/img/structure/B7945751.png)
